molecular formula C17H17N3OS B2577645 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole CAS No. 256458-54-5

4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole

Cat. No.: B2577645
CAS No.: 256458-54-5
M. Wt: 311.4
InChI Key: QLBCEVUYHAKMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole is a synthetic organic compound that features a thiophene ring, a piperazine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a thiophene-2-carbonyl group. This can be achieved by reacting piperazine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.

    Coupling with Indole: The resulting thiophene-2-carbonyl piperazine is then coupled with an indole derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile: This compound shares the thiophene-2-carbonyl piperazine moiety but has a benzonitrile group instead of an indole.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound features a piperazine ring and is used as an acetylcholinesterase inhibitor.

Uniqueness

4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole is unique due to the presence of the indole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and chemical biology research.

Properties

IUPAC Name

[4-(1H-indol-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-17(16-5-2-12-22-16)20-10-8-19(9-11-20)15-4-1-3-14-13(15)6-7-18-14/h1-7,12,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBCEVUYHAKMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.